molecular formula C7H14O2 B14610918 3-Hexanone, 5-hydroxy-2-methyl- CAS No. 59357-07-2

3-Hexanone, 5-hydroxy-2-methyl-

Cat. No.: B14610918
CAS No.: 59357-07-2
M. Wt: 130.18 g/mol
InChI Key: SULIZEHAPZEYJT-UHFFFAOYSA-N
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Description

3-Hexanone, 5-hydroxy-2-methyl- is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a ketone with a hydroxyl group and a methyl group attached to the hexane chain. This compound is known for its presence in various natural products and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexanone, 5-hydroxy-2-methyl- can be synthesized through several methods. One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The silyl enol ether is prepared by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The silyl enol ether is then oxidized by meta-chloroperoxybenzoic acid (MCPBA) to yield 3-Hexanone, 5-hydroxy-2-methyl- with high selectivity .

Industrial Production Methods

Industrial production methods for 3-Hexanone, 5-hydroxy-2-methyl- are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-hydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include MCPBA and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Hexanone, 5-hydroxy-2-methyl- can be oxidized to form 3-hexanone, 5-oxo-2-methyl-.

    Reduction: Reduction of the ketone group can yield 3-hexanol, 5-hydroxy-2-methyl-.

    Substitution: Substitution of the hydroxyl group can produce various derivatives, depending on the substituent introduced.

Scientific Research Applications

3-Hexanone, 5-hydroxy-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-hydroxy-2-methyl- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Hexanone, 5-methyl-: This compound has a similar structure but lacks the hydroxyl group.

    3-Hexanone, 2-methyl-: This compound has a methyl group at a different position on the hexane chain.

    2-Hydroxy-5-methyl-3-hexanone: This isomer has the hydroxyl group and methyl group at different positions.

Uniqueness

3-Hexanone, 5-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the hexane chain. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

59357-07-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-hydroxy-2-methylhexan-3-one

InChI

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3

InChI Key

SULIZEHAPZEYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C)O

Origin of Product

United States

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